N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3/c18-13-1-3-14(4-2-13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNZTRKFHLUICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound, including the piperazine and isoxazole moieties, suggest a variety of biological activities, particularly in the realm of neuropharmacology and anti-tubercular agents.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 373.41 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which may improve its ability to cross the blood-brain barrier.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. The fluorophenyl group is believed to enhance binding affinity to these receptors, potentially modulating their activity and influencing various signal transduction pathways.
Antimicrobial Activity
Recent studies have evaluated the anti-tubercular activity of compounds similar to this compound. For instance, a series of substituted piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM for the most active compounds . This suggests that modifications in the structure can lead to enhanced antimicrobial properties.
Neuropharmacological Effects
In neuropharmacological studies, compounds with similar piperazine structures have shown promise as potential treatments for neurological disorders. For example, derivatives have been tested for their efficacy in inhibiting serotonin reuptake, which is crucial for treating depression and anxiety disorders. The binding affinity and selectivity towards serotonin receptors were evaluated using in vitro assays, indicating that modifications in the piperazine side chain can significantly affect pharmacological outcomes.
Case Study 1: Anti-Tubercular Activity
A study focusing on the synthesis and evaluation of substituted piperazine derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis. One compound demonstrated an IC50 value of 2.18 μM, indicating strong potential for further development as an anti-tubercular agent .
Case Study 2: Neurotransmitter Modulation
Research involving docking studies has shown that derivatives of this compound can effectively bind to serotonin receptors. These studies revealed a competitive inhibition mechanism, suggesting that these compounds could be developed into therapeutic agents for mood disorders .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperazine derivatives:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 0.18 | Tyrosinase Inhibitor |
| Compound B | 3.73 | Anti-Tubercular |
| N1 Compound | 2.18 | Anti-Tubercular |
This table illustrates the varying degrees of biological activity among structurally similar compounds, highlighting the importance of specific functional groups in determining efficacy.
Comparison with Similar Compounds
Structural Analogues in the Oxalamide-Piperazine Class
The following table summarizes key structural and molecular differences:
Pharmacological Implications
- Receptor Targeting : Piperazine derivatives often interact with serotonin (5-HT) or dopamine receptors. The 4-fluorophenyl group in the target compound may enhance 5-HT1A affinity compared to dichlorophenyl (Compound 11) or methoxyphenyl () variants .
- Antimicrobial Activity : GMC-4 () shows activity due to its halogenated aryl and imide groups, suggesting the target compound’s isoxazole could offer distinct antibacterial properties .
- Metabolism : The trifluoromethyl group in ’s compound increases resistance to oxidative metabolism, whereas the target’s fluorine and isoxazole may balance stability and clearance .
Q & A
Basic: What are the optimal synthetic routes for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, and how can purity be ensured?
Answer:
The synthesis typically involves coupling a piperazine derivative with an isoxazole-containing oxalamide precursor. Key steps include:
- Reaction Setup : Alkylation of 4-(4-fluorophenyl)piperazine with a bromoethyl intermediate, followed by condensation with isoxazol-3-ylamine using oxalyl chloride or a reactive ester .
- Purification : Crude products are purified via silica gel flash chromatography (eluent: EtOAc/hexane gradients) or trituration with solvents like diethyl ether to isolate the free base .
- Purity Assurance : Validate purity (>99%) using UPLC-MS (λ = 215 nm) and confirm structure via H/C NMR .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : H NMR (DMSO-d6 or CDCl3) identifies proton environments (e.g., piperazine CH2 at δ 2.6–3.1 ppm, isoxazole protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ expected for C20H23FN6O3: 414.18 g/mol) .
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) ensures purity and detects impurities .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors) by aligning the fluorophenyl-piperazine moiety in hydrophobic pockets and the isoxazole group in hydrogen-bonding regions .
- QSAR Studies : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity using descriptors like logP and polar surface area .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) to identify critical residue interactions .
Advanced: How do structural modifications (e.g., isoxazole vs. pyrazole) influence pharmacological activity?
Answer:
- Isoxazole vs. Pyrazole : Isoxazole’s oxygen atom enhances electron-withdrawing effects, potentially increasing metabolic stability compared to pyrazole derivatives. For example, replacing isoxazole with 5-methylpyrazole (as in analogous compounds) reduced CYP3A4 inhibition but decreased receptor affinity .
- Fluorophenyl Substitution : Fluorine improves membrane permeability and bioavailability (Lipinski’s rule compliance) compared to chlorophenyl analogs, as seen in similar piperazine-oxalamides .
Advanced: How should researchers resolve discrepancies in reported pharmacological data (e.g., conflicting IC50 values)?
Answer:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., reference inhibitors) to minimize variability .
- Validate Purity : Re-test compounds with confirmed purity (>99.5%) to exclude impurity-driven artifacts .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting dopamine D2 receptor affinities may arise from radioligand choice (e.g., [3H]spiperone vs. [3H]raclopride) .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Optimize Solvents : Replace EtOAc with MTBE for safer large-scale extractions .
- Catalytic Methods : Use Pd/C or nickel catalysts for efficient piperazine alkylation, reducing reaction times .
- Process Analytics : Implement in-line FTIR to monitor intermediate formation and minimize byproducts .
Basic: How are stability and storage conditions determined for this compound?
Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. The fluorophenyl group enhances stability against oxidation compared to chlorophenyl analogs .
- Storage Recommendations : Store as a lyophilized solid at -20°C under argon to prevent hydrolysis of the oxalamide bond .
Advanced: What in vitro assays are suitable for evaluating target engagement and selectivity?
Answer:
- Radioligand Binding : Screen against a panel of GPCRs (e.g., 5-HT1A, D2) using membrane preparations from transfected cells .
- Functional Assays : Measure cAMP accumulation (BRET-based) or β-arrestin recruitment (PathHunter) to assess agonist/antagonist profiles .
- Selectivity Profiling : Use Eurofins’ CEREP panel to identify off-target effects (e.g., hERG inhibition) .
Basic: What are the key regulatory considerations for impurity profiling?
Answer:
- ICH Guidelines : Identify and quantify impurities ≥0.1% using LC-MS/MS. For example, monitor de-fluorinated byproducts during synthesis .
- Reference Standards : Use certified impurities (e.g., oxalamide dimers) for method validation .
Advanced: How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode?
Answer:
- X-ray Crystallography : Co-crystallize with target proteins (e.g., dopamine D3 receptor) using vapor diffusion (PEG 3350 as precipitant). The piperazine-ethyl linker may adopt a folded conformation in the binding pocket .
- Cryo-EM : Resolve binding poses in complex with full-length receptors (e.g., 5-HT2A) at 3–4 Å resolution, highlighting interactions between the fluorophenyl group and Phe residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
